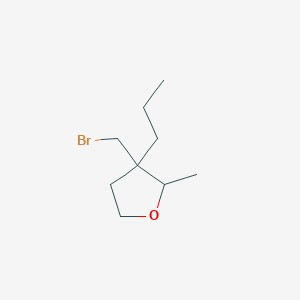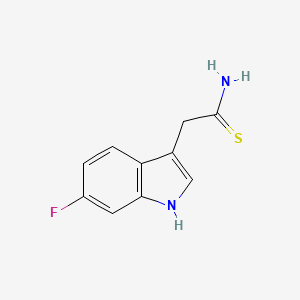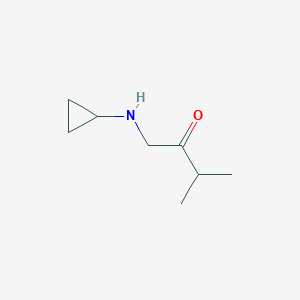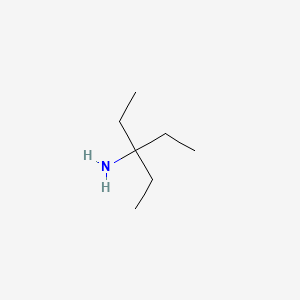
3-(2-Aminoethyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring with an aminoethyl group and a hydroxyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the aminoethyl and hydroxyl groups. One common method is the cyclization of appropriate precursors under specific conditions. For example, starting from a suitable amino alcohol, cyclization can be achieved using reagents like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of catalytic processes and continuous flow reactors to ensure high yield and purity. The exact industrial methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups to the aminoethyl moiety.
Scientific Research Applications
3-(2-Aminoethyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure but without the aminoethyl and hydroxyl groups.
Prolinol: Contains a pyrrolidine ring with a hydroxyl group but lacks the aminoethyl group.
Pyrrolidinone: Features a carbonyl group in place of the hydroxyl group.
Uniqueness
3-(2-Aminoethyl)pyrrolidin-3-ol is unique due to the presence of both the aminoethyl and hydroxyl groups, which provide it with distinct chemical and biological properties. These functional groups enable a wider range of interactions and reactions compared to its simpler analogs .
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
3-(2-aminoethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H14N2O/c7-3-1-6(9)2-4-8-5-6/h8-9H,1-5,7H2 |
InChI Key |
QJYLTCVQBNGGBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Butyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13168410.png)





![Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13168452.png)
![(1S)-2-chloro-1-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13168459.png)

![[1-(Aminomethyl)-3-methylcyclohexyl]methanol](/img/structure/B13168469.png)
![6-Cyclopropyl-5-(ethoxycarbonyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13168479.png)

